molecular formula C14H22BrN B373676 4-Bromo-2,5-ditert-butylaniline

4-Bromo-2,5-ditert-butylaniline

Cat. No.: B373676
M. Wt: 284.23g/mol
InChI Key: SEPYCSUWGHENSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-ditert-butylaniline is a substituted aniline derivative featuring a bromine atom at the para position and bulky tert-butyl groups at the 2 and 5 positions on the aromatic ring. The tert-butyl groups confer steric hindrance, influencing solubility, reactivity, and metabolic stability compared to smaller substituents like methyl or methoxy groups .

Properties

Molecular Formula

C14H22BrN

Molecular Weight

284.23g/mol

IUPAC Name

4-bromo-2,5-ditert-butylaniline

InChI

InChI=1S/C14H22BrN/c1-13(2,3)9-8-12(16)10(7-11(9)15)14(4,5)6/h7-8H,16H2,1-6H3

InChI Key

SEPYCSUWGHENSA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1Br)C(C)(C)C)N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1Br)C(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-2,5-dimethylaniline

  • Structure : Bromine at position 4, methyl groups at positions 2 and 5.
  • Key Data: Molecular weight: ~200.07 g/mol (C₈H₁₀BrN). Metabolism: Studied in rats, showing hepatic clearance pathways distinct from tert-butyl analogs due to lower steric bulk .

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

  • Structure : Bromine at position 4, methoxy groups at positions 2 and 5, with a phenethylamine backbone.
  • Key Data: Molecular weight: 261.14 g/mol (hydrochloride salt). Pharmacological activity: Potent hallucinogen with 5-HT2A agonism; active at 0.1–0.2 mg/kg orally in humans .

4-Bromo-N,N-dimethylaniline

  • Structure: Bromine at position 4, dimethylamino group at position 1.
  • Key Data :
    • Molecular weight: 200.07 g/mol (C₈H₁₀BrN).
    • Physical properties: Melting point 53–56°C, commercially available in >98% purity .
    • Reactivity: The N,N-dimethyl group enhances electron density on the aromatic ring, favoring electrophilic substitution reactions compared to tert-butyl analogs .

2,6-Dibromo-4-butylaniline

  • Structure : Bromine at positions 2 and 6, butyl group at position 4.
  • Key Data :
    • Crystallography: Forms supramolecular structures via hydrogen bonding (N–H···Br interactions) and van der Waals forces, as revealed by single-crystal X-ray studies .
    • Applications: Used in supramolecular chemistry for designing molecular recognition systems .

Data Table: Comparative Analysis

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Pharmacological Activity Key Applications
4-Bromo-2,5-ditert-butylaniline Br, 2,5-di-tert-butyl 297.23* Not reported Hypothesized 5-HT2A modulation Organic synthesis, drug design
4-Bromo-2,5-dimethylaniline Br, 2,5-dimethyl 200.07 Not reported 5-HT2A agonist (low potency) Metabolic studies
2C-B Br, 2,5-dimethoxy 261.14 (HCl salt) Not reported Hallucinogenic (Schedule I) Neuroscience research
4-Bromo-N,N-dimethylaniline Br, N,N-dimethyl 200.07 53–56 None reported Chemical intermediate
2,6-Dibromo-4-butylaniline Br (2,6), 4-butyl 323.03 Not reported None reported Supramolecular chemistry

*Calculated based on C₁₄H₂₁BrN.

Research Findings and Implications

  • Steric Effects : The tert-butyl groups in this compound likely reduce solubility in polar solvents and slow metabolic degradation compared to methyl or methoxy analogs, as seen in related compounds .
  • Receptor Binding : Bulky substituents may weaken 5-HT2A receptor affinity compared to 2C-B’s methoxy groups, which optimize binding through hydrogen bonding .
  • Synthetic Challenges : Introducing tert-butyl groups requires specialized methods (e.g., Friedel-Crafts alkylation), contrasting with simpler methylation or bromination routes for analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.